

GSK8573: A Technical Evaluation of its Activity as a BAZ2A/B Inhibitor

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Compound of Interest		
Compound Name:	GSK8573	
Cat. No.:	B10818798	Get Quote

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[CITY, STATE] – [Date] – This technical guide addresses the classification and activity of the chemical compound **GSK8573** in the context of BAZ2A and BAZ2B bromodomain inhibition. Developed for researchers, scientists, and professionals in drug development, this document provides a comprehensive analysis of **GSK8573**, including its intended purpose as a negative control, its binding profile, and a comparison with active BAZ2A/B inhibitors.

Executive Summary

GSK8573 is definitively not an inhibitor of the BAZ2A and BAZ2B bromodomains. It was developed and is utilized as a structurally related inactive negative control for GSK2801, a potent acetyl-lysine competitive inhibitor of both BAZ2A and BAZ2B. While **GSK8573** shows no significant activity against the BAZ2 bromodomains, it does exhibit weak binding to the bromodomain of BRD9. This guide will detail the quantitative data supporting these conclusions, outline the experimental methodologies used for their determination, and provide visual representations of relevant biological pathways and experimental workflows.

Introduction to BAZ2A and BAZ2B

BAZ2A (Bromodomain Adjacent to Zinc Finger Domain 2A), also known as TIP5, and its paralog BAZ2B are key components of chromatin remodeling complexes. BAZ2A is a core subunit of the Nucleolar Remodeling Complex (NoRC), which plays a crucial role in silencing ribosomal RNA (rRNA) genes by recruiting histone-modifying enzymes and DNA



methyltransferases. This process leads to the formation of heterochromatin, a condensed state of DNA that is transcriptionally silent.[1][2][3][4] The bromodomain of these proteins is a specialized module that recognizes and binds to acetylated lysine residues on histone tails, a key epigenetic mark. The development of inhibitors targeting these bromodomains is an active area of research for potential therapeutic interventions in diseases such as cancer.[5][6][7]

GSK8573: An Inactive Control Compound

GSK8573 was designed as a negative control alongside the active BAZ2A/B inhibitor, GSK2801.[8] The purpose of such a control is to distinguish the biological effects of inhibiting the intended target (BAZ2A/B) from any off-target effects of the chemical scaffold.

Quantitative Data: Binding Affinities and Inhibitory Concentrations

The following tables summarize the quantitative data for **GSK8573** and related compounds.

Compound	Target	Assay Type	Value	Reference
GSK8573	BAZ2A	Biolayer Interferometry (BLI)	Inactive	[9]
GSK8573	BAZ2B	AlphaScreen	No binding observed	[8]
GSK8573	BRD9	Isothermal Titration Calorimetry (ITC)	Kd = 1.04 μM	

Table 1: Quantitative data for **GSK8573** binding.



Compound	Target	Assay Type	Value	Reference
GSK2801	BAZ2A	Isothermal Titration Calorimetry (ITC)	Kd = 257 nM	[8]
GSK2801	BAZ2B	Isothermal Titration Calorimetry (ITC)	Kd = 136 nM	[8]
GSK2801	BAZ2B	AlphaScreen	IC50 = 0.65 μM	[8]
BAZ2-ICR	BAZ2A	Isothermal Titration Calorimetry (ITC)	Kd = 109 nM	[8]
BAZ2-ICR	BAZ2B	Isothermal Titration Calorimetry (ITC)	Kd = 170 nM	[8]
BAZ2-ICR	BAZ2B	AlphaScreen	IC50 = 0.26 μM	[8]

Table 2: Quantitative data for active BAZ2A/B inhibitors.

Experimental Protocols

The determination of the binding affinities and inhibitory activities of compounds like **GSK8573** and GSK2801 relies on sensitive biophysical and biochemical assays. Below are detailed methodologies for the key experiments cited.

Biolayer Interferometry (BLI)

Biolayer interferometry is a label-free optical biosensing technique used to measure real-time biomolecular interactions.

Objective: To determine the binding kinetics and affinity of a small molecule to a protein.

Methodology:



- Immobilization: A biotinylated BAZ2A or BAZ2B protein is immobilized onto a streptavidincoated biosensor tip.
- Baseline: The biosensor tip is dipped into a buffer-only solution to establish a stable baseline.
- Association: The biosensor is then moved to a solution containing the compound of interest
 (e.g., GSK8573 or GSK2801) at various concentrations. The binding of the compound to the
 immobilized protein causes a change in the optical thickness at the sensor tip, which is
 measured as a wavelength shift in real-time.
- Dissociation: The biosensor is moved back to the buffer-only solution, and the dissociation of the compound from the protein is monitored as a decrease in the wavelength shift.
- Data Analysis: The association and dissociation rate constants (kon and koff) are calculated from the binding curves. The equilibrium dissociation constant (Kd) is then determined by the ratio of koff/kon.

Isothermal Titration Calorimetry (ITC)

Isothermal titration calorimetry directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of a biomolecular interaction.

Methodology:

- Sample Preparation: The target protein (e.g., BAZ2A, BAZ2B, or BRD9) is placed in the sample cell of the calorimeter, and the ligand (e.g., **GSK8573** or GSK2801) is loaded into a syringe. Both are in an identical buffer to minimize heats of dilution.
- Titration: A series of small injections of the ligand are made into the sample cell. The heat released or absorbed upon binding is measured for each injection.
- Data Acquisition: The heat change per injection is plotted against the molar ratio of ligand to protein.

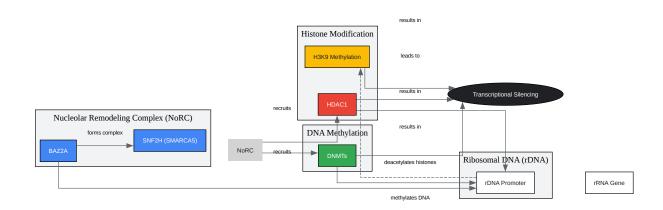


Data Analysis: The resulting isotherm is fitted to a binding model to determine the Kd, n, and
 ΔH of the interaction. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Signaling Pathways and Experimental Workflows

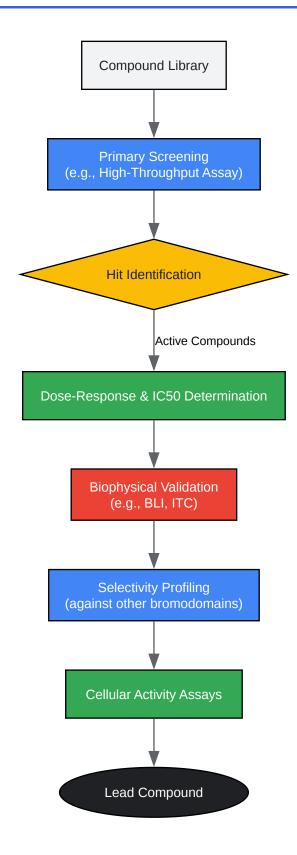
To provide a broader context for the role of BAZ2A and the evaluation of its inhibitors, the following diagrams illustrate the relevant biological pathway and a typical inhibitor screening workflow.



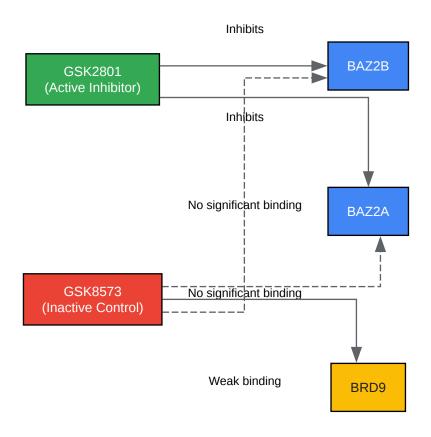


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